

physicochemical properties of 1-methyl-1H-indol-4-amine

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Compound of Interest

Compound Name: *1-methyl-1H-indol-4-amine*

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An In-depth Technical Guide on the Physicochemical Properties of **1-methyl-1H-indol-4-amine**

Executive Summary

1-methyl-1H-indol-4-amine is a heterocyclic compound featuring a methylated indole scaffold with an amino group at the 4-position.^[1] As an indole derivative, it serves as a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of novel pharmaceuticals and biologically active molecules. An exhaustive understanding of its physicochemical properties is paramount for its effective application in research and development, influencing everything from reaction kinetics and formulation to bioavailability and metabolic stability. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of **1-methyl-1H-indol-4-amine**, details rigorous experimental protocols for their determination, and outlines best practices for its handling and storage.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of all subsequent analysis.

1.1. Structural and Identification Data

The compound is structurally defined by an indole ring system, with a methyl group substituting the nitrogen atom at position 1 and an amine group attached to the carbon at position 4.

A 2D representation of **1-methyl-1H-indol-4-amine**.

Identifier	Value	Source
CAS Number	85696-95-3	[1]
Molecular Formula	C ₉ H ₁₀ N ₂	[1]
Molecular Weight	146.19 g/mol	[1]
Exact Mass	146.084398327	[1]
IUPAC Name	1-methyl-1H-indol-4-amine	N/A
InChIKey	ODOJPQQFJVNMDFUHFFFAOYSA-N	[1]
SMILES	CN1C=CC2=C(C=CC=C21)N	

Core Physicochemical Properties

The following table summarizes key physicochemical data. It is important to note that many of these values are computationally predicted and await experimental verification.

Property	Value	Method	Source
Physical State	Solid (predicted)	N/A	N/A
Melting Point	Not available	N/A	N/A
Boiling Point	328.0 °C	Predicted	[1]
Density	1.151 g/cm ³	Predicted	[1]
pKa (amine)	~4-5 (estimated)	N/A	N/A
XLogP3 (LogP)	2.34	Predicted	[1]
Polar Surface Area	30.95 Å ²	Predicted	[1]
Refractive Index	1.62	Predicted	[1]

2.1. Spectroscopic Profile

While specific spectra for this compound are not publicly available, its structural features allow for the prediction of key spectroscopic signatures essential for identity confirmation.

- ^1H NMR: Expected signals would include a singlet for the N-methyl protons (~3.7 ppm), distinct aromatic protons on the indole core, and a broad singlet for the amine ($-\text{NH}_2$) protons.
- ^{13}C NMR: The spectrum should show nine distinct carbon signals, including the N-methyl carbon, and eight signals corresponding to the indole ring carbons.
- Mass Spectrometry (MS): The molecular ion peak $[\text{M}]^+$ would be observed at m/z 146.0844 in high-resolution mass spectrometry.[\[1\]](#)
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3500 cm^{-1}), C-H stretching for the aromatic and methyl groups (~2850-3100 cm^{-1}), and C=C stretching for the aromatic ring (~1450-1600 cm^{-1}).

2.2. Thermal Properties

The predicted boiling point is high (328.0 °C), characteristic of a molecule with a rigid aromatic core, polarity, and potential for intermolecular hydrogen bonding.[\[1\]](#) An experimental melting point has not been reported. For the parent compound, 4-aminoindole, a melting point of 106-109 °C is cited, suggesting **1-methyl-1H-indol-4-amine** is likely a solid at room temperature.

2.3. Solubility and Lipophilicity

The predicted XLogP3 value of 2.34 indicates that the compound is moderately lipophilic.[\[1\]](#) This suggests it will have low solubility in water but good solubility in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane.[\[2\]](#) This property is critical for selecting appropriate solvents for chemical reactions, purification, and formulation.

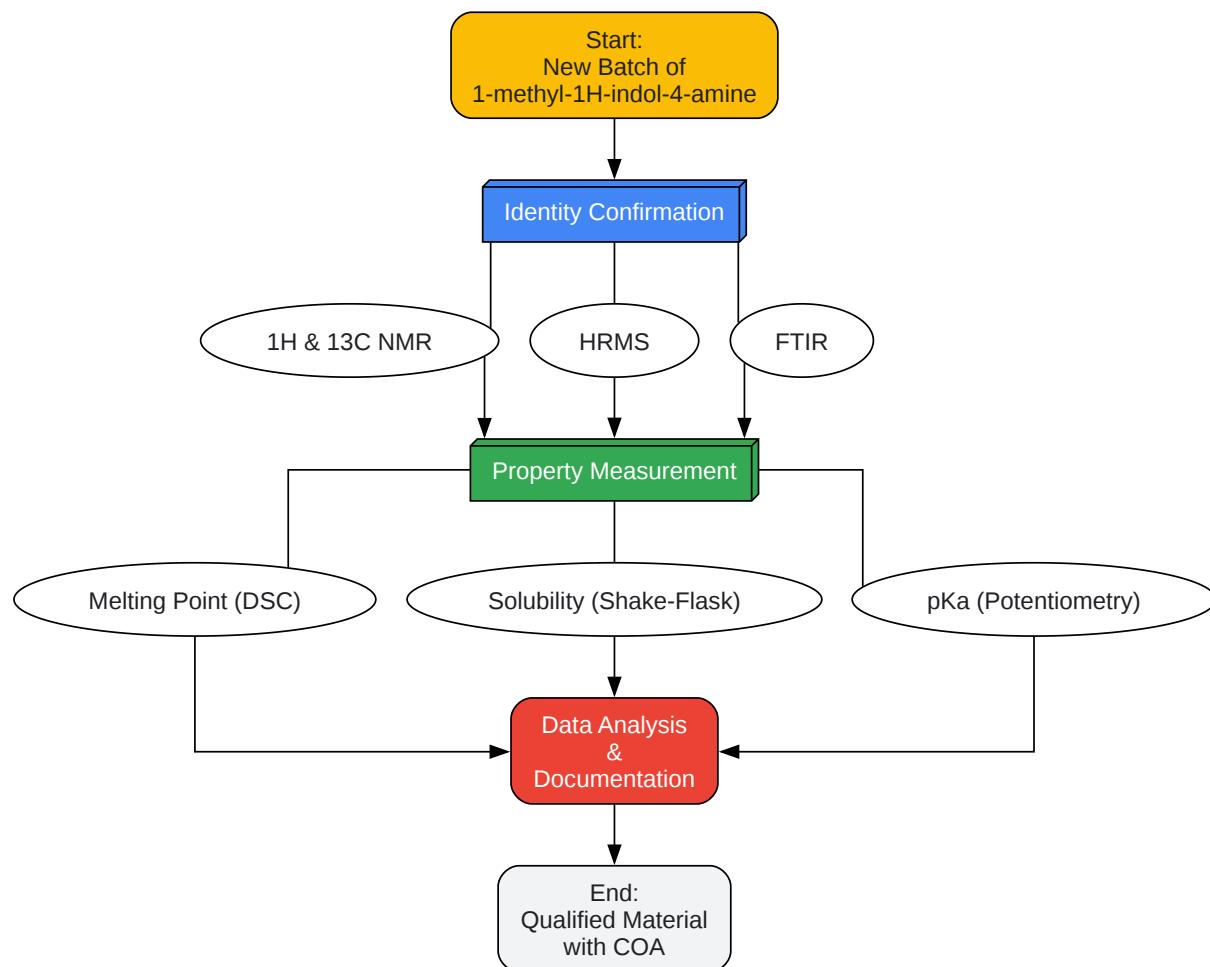
2.4. Acidity and Basicity (pKa)

The primary amine at the C4 position is the most basic site on the molecule. Aromatic amines are typically less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The pKa of the conjugate acid of **1-methyl-1H-indol-4-amine** is

estimated to be in the range of 4-5, similar to aniline (pKa 4.6). Accurate experimental determination is crucial for understanding its behavior in physiological and buffered systems.

Experimental Protocols for Property Determination

To ensure scientific rigor, the following standard protocols are recommended for the experimental determination of key physicochemical properties.



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Workflow for Physicochemical Characterization.

3.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)

- Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity.
- Procedure:
 - Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
 - Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.
 - Place both pans into the DSC cell.
 - Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range bracketing the expected melting point.
 - The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

3.2. Thermodynamic Solubility via Shake-Flask Method (OECD 105)

- Rationale: This is the gold-standard method for determining the aqueous solubility of a compound, providing a thermodynamic equilibrium value.
- Procedure:
 - Add an excess amount of **1-methyl-1H-indol-4-amine** to a known volume of purified water (or a relevant buffer) in a sealed, glass vessel.
 - Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, allow the suspension to settle.
 - Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. This may require centrifugation or filtration.
 - Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

3.3. pKa Determination via Potentiometric Titration

- **Rationale:** This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of the pKa.
- **Procedure:**
 - Accurately dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.
 - Insert a calibrated pH electrode into the solution.
 - Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
 - Record the pH of the solution after each incremental addition of the acid titrant.
 - Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Chemical Stability and Handling

Proper storage and handling are critical to maintain the integrity of the compound.

4.1. Chemical Stability

- **Oxidation:** The amine group and the electron-rich indole ring are susceptible to oxidation. Exposure to air and light should be minimized.
- **Thermal Stability:** Safety data for related indole compounds indicate that they can form explosive mixtures with air upon intense heating. High temperatures should be avoided.
- **Degradation:** Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

4.2. Recommended Storage

For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and refrigerated.[3]

4.3. Safety and Handling

Based on data from structurally related compounds, **1-methyl-1H-indol-4-amine** should be handled with care.[\[4\]](#)

- Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[\[4\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling.[\[5\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood.[\[6\]](#) Avoid generating dust. Wash hands thoroughly after handling.

Conclusion

1-methyl-1H-indol-4-amine is a compound of significant interest for synthetic and medicinal chemistry. While several of its key physicochemical properties are currently based on computational predictions, this guide establishes a framework for their rigorous experimental validation. The provided protocols for determining melting point, solubility, and pKa serve as a reliable foundation for generating the robust data required for advanced research, process development, and formulation activities. Adherence to the outlined safety and handling procedures is essential for ensuring the integrity of the material and the safety of the researcher.

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